molecular formula C10H12Cl3N B2501271 2-(2,3-Dichlorophenyl)pyrrolidine;hydrochloride CAS No. 2305255-77-8

2-(2,3-Dichlorophenyl)pyrrolidine;hydrochloride

Cat. No. B2501271
M. Wt: 252.56
InChI Key: VNCPZCKCEWOUJK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrrolidine derivatives can involve various cyclization reactions and functional group transformations. For instance, the synthesis of a hypocholesteremic agent involving a chlorophenyl and pyridine moiety was achieved through intraperitoneal administration in rats, indicating a metabolic formation pathway . Another example includes the synthesis of a bicyclic thiohydantoin fused to pyrrolidine, which was achieved by cyclization and addition reactions, yielding a compound with antimicrobial activity .

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives is often characterized using techniques such as NMR, FT-IR, MS, and X-ray diffraction. For example, the crystal structure of a pyrrolidine dione derivative was determined, revealing orthorhombic crystals and a synclinal conformation of the terminal phenyl rings . Similarly, the molecular structure of a pyrrolidine dicarboxylate was analyzed, showing an envelope conformation of the pyrrolidine ring and planar dichlorophenyl and thiophene rings .

Chemical Reactions Analysis

Pyrrolidine derivatives can undergo various chemical reactions, including intramolecular hydrogen atom transfer as observed in a pyrrolidine compound with a pyridine and pyrrole ring . The reactivity of these compounds can be influenced by intramolecular hydrogen bonds and solvent effects, which can affect their photochemical behaviors.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives, such as acid dissociation constants, can be determined using potentiometric titration. For instance, a compound with thiohydantoin and pyrrolidine moieties exhibited four acid dissociation constants related to NH, enthiols, and enol groups . Additionally, the molecular electrostatic potentials and frontier molecular orbitals of a pyrrolidine derivative were investigated to reveal its physicochemical properties .

Scientific Research Applications

Pyrrolidine in Drug Discovery

Pyrrolidine, a five-membered nitrogen heterocycle, is extensively utilized in medicinal chemistry to develop compounds for treating human diseases. This interest stems from its saturated scaffold, which allows for efficient exploration of pharmacophore space due to sp^3-hybridization, contributes to the stereochemistry of molecules, and enhances three-dimensional coverage through a phenomenon known as "pseudorotation". Pyrrolidine and its derivatives, including pyrrolizines and prolinol, have been identified in bioactive molecules with target selectivity. The review by Petri et al. (2021) delves into the influence of steric factors on biological activity and discusses the structure-activity relationship (SAR) of these compounds, highlighting the role of the pyrrolidine ring's stereogenicity in determining the biological profiles of drug candidates due to different binding modes to enantioselective proteins (Petri et al., 2021).

Pyrrolidone-based Surfactants

Pyrrolidone derivatives, when alkylated, exhibit significant surface-active properties and can synergistically interact with anionic surfactants. This interaction is based on the electronegativity of the pyrrolidone carbonyl oxygen, which can accept a proton to form a pseudoquaternary ammonium ion, leading to ion pair formation with large anions. This process is stabilized by hydrophobic bonding between alkyl chains and allows for enhanced water solubility, compatibility, and solvency, while usually reducing toxicity. The review by Login (1995) offers a comprehensive overview of the chemistry and applications of selected surface-active pyrrolidone derivatives (Login, 1995).

Hydrochloric Acid Regeneration in Hydrometallurgical Processes

Hydrochloric acid regeneration is crucial in chloride process flowsheets, with pyrohydrolysis being a traditional method for regenerating hydrochloric acid from various chloride solutions. This process, however, has high thermal requirements, making it uneconomical for many applications. McKinley and Ghahreman (2018) review recent research on economically favorable and environmentally sound methods to recycle hydrochloric acid, including electrowinning and metal sulphate salt crystallisation, highlighting the importance of careful design and operational control due to sensitive parameter requirements (McKinley & Ghahreman, 2018).

Safety And Hazards

The safety information for “2-(2,3-Dichlorophenyl)pyrrolidine;hydrochloride” indicates that it may be harmful if swallowed or inhaled, and it may cause skin and eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and keeping away from heat/sparks/open flames/hot surfaces .

Future Directions

While specific future directions for “2-(2,3-Dichlorophenyl)pyrrolidine;hydrochloride” were not found, pyrrolidine compounds are of great interest in drug discovery due to their versatility and the possibility to efficiently explore the pharmacophore space .

properties

IUPAC Name

2-(2,3-dichlorophenyl)pyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2N.ClH/c11-8-4-1-3-7(10(8)12)9-5-2-6-13-9;/h1,3-4,9,13H,2,5-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNCPZCKCEWOUJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=C(C(=CC=C2)Cl)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,3-Dichlorophenyl)pyrrolidine;hydrochloride

CAS RN

2305255-77-8
Record name 2-(2,3-dichlorophenyl)pyrrolidine hydrochloride
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